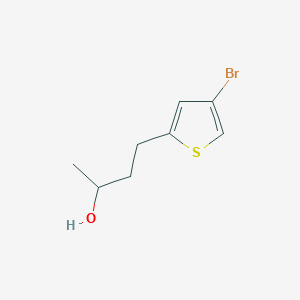

4-(4-Bromothiophen-2-yl)butan-2-ol

Description

Contextualization within Brominated Thiophene (B33073) Chemistry

Thiophene and its derivatives are fundamental heterocyclic compounds, widely recognized as important pharmacophores and structural motifs in a variety of biologically active molecules and organic materials. nih.govresearchgate.net The introduction of a bromine atom onto the thiophene ring dramatically enhances its synthetic utility. vaia.com

Brominated thiophenes serve as key precursors in a multitude of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net The carbon-bromine bond provides a reactive site, or "handle," for the formation of new carbon-carbon or carbon-heteroatom bonds. This allows for the strategic attachment of various aryl, alkyl, or other functional groups. researchgate.netnih.govjcu.edu.au Reactions such as the Suzuki-Miyaura, Stille, and Kumada couplings are routinely employed to modify bromothiophenes, making them indispensable building blocks in the construction of complex molecular architectures. nih.govresearchgate.netjcu.edu.au

The regiochemistry of the bromine atom on the thiophene ring is crucial, as it influences the reactivity of the molecule in subsequent reactions. acs.orgresearchgate.net In the case of 4-(4-Bromothiophen-2-yl)butan-2-ol, the bromine at the 4-position and the alkyl substituent at the 2-position create a specific substitution pattern that can direct further functionalization. This strategic placement is vital for creating targeted molecular designs. acs.org

Table 1: Common Cross-Coupling Reactions of Bromothiophenes

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl or Alkyl) |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C-C (Aryl, Alkyl, Vinyl) |

| Kumada Coupling | Grignard Reagent (R-MgBr) | Ni(dppp)Cl₂ or Pd Catalyst | C-C (Aryl or Alkyl) |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C (Alkenyl) |

Significance of Functionalized Secondary Alcohols as Synthetic Intermediates

Secondary alcohols are a cornerstone of organic synthesis, valued for their versatility as precursors to a wide array of other functional groups. numberanalytics.comrutgers.edu The hydroxyl (-OH) group, while a poor leaving group on its own, can be readily transformed or "activated" to facilitate further reactions. youtube.com

The synthetic utility of secondary alcohols stems from several key transformations:

Oxidation : Secondary alcohols can be easily oxidized to form ketones using a variety of reagents. This transformation is fundamental in building more complex carbon skeletons. numberanalytics.com

Substitution : The hydroxyl group can be converted into a good leaving group (such as a tosylate, mesylate, or halide), enabling nucleophilic substitution reactions. This can proceed through either an SN1 or SN2 mechanism, depending on the substrate and conditions, allowing for the introduction of a wide range of functionalities. numberanalytics.comyoutube.com

Elimination : Dehydration of secondary alcohols leads to the formation of alkenes, providing a route to unsaturated compounds. numberanalytics.com

Esterification and Etherification : Alcohols react with carboxylic acids (or their derivatives) to form esters and can be converted to alkoxides to form ethers, both of which are common functional groups in pharmaceuticals and materials. numberanalytics.comyoutube.com

The presence of a chiral center in many secondary alcohols, as is the case for this compound, adds another layer of synthetic potential, allowing for the development of enantiomerically pure target molecules. organic-chemistry.org

Table 2: Representative Transformations of Secondary Alcohols

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | PCC, CrO₃, or Dess-Martin periodinane | Ketone |

| Conversion to Alkyl Halide | SOCl₂, PBr₃, or HCl | Alkyl Chloride/Bromide |

| Tosylation | TsCl, Pyridine | Tosylate (Good Leaving Group) |

| Dehydration (Elimination) | H₂SO₄, Heat | Alkene |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether |

Overview of Research Opportunities and Challenges for the Compound

The bifunctional nature of this compound presents both exciting opportunities for synthetic innovation and significant challenges related to selectivity.

Research Opportunities:

The dual functionality of this molecule makes it an attractive building block. The bromothiophene moiety can participate in cross-coupling reactions to introduce diverse substituents, while the secondary alcohol provides a site for a different set of chemical transformations. nih.govacs.org This orthogonality could allow for a stepwise functionalization strategy. For instance, a Suzuki coupling could be performed on the C-Br bond, followed by the oxidation of the alcohol to a ketone. This would yield complex thiophene-containing ketones, which are valuable synthetic targets. The chiral nature of the alcohol also invites exploration into asymmetric synthesis, potentially leading to enantiopure compounds with specific biological activities. organic-chemistry.org

Challenges:

The primary challenge in utilizing a molecule like this compound is achieving chemoselectivity. Many reagents used for transformations at one site could potentially react with the other. For example, the organometallic reagents used in Kumada or Stille couplings are often basic and could deprotonate the alcohol. Conversely, the acidic conditions sometimes used to activate the alcohol for substitution could interfere with the sensitive thiophene ring or the catalyst used for a cross-coupling reaction.

Furthermore, the synthesis of specifically substituted thiophenes can be complex. mdpi.comyoutube.com Achieving the desired 2,4-substitution pattern of the starting material would require a carefully planned synthetic route, potentially involving multiple steps with purification challenges. Overcoming these selectivity and synthesis challenges is key to unlocking the full potential of this and related functionalized thiophene compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11BrOS |

|---|---|

Molecular Weight |

235.14 g/mol |

IUPAC Name |

4-(4-bromothiophen-2-yl)butan-2-ol |

InChI |

InChI=1S/C8H11BrOS/c1-6(10)2-3-8-4-7(9)5-11-8/h4-6,10H,2-3H2,1H3 |

InChI Key |

QZYAPWUUHUSULJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC(=CS1)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Bromothiophen 2 Yl Butan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. icj-e.org For 4-(4-Bromothiophen-2-yl)butan-2-ol, the primary disconnection points are the carbon-carbon bond between the thiophene (B33073) ring and the butanol side chain, and the carbon-oxygen bond of the alcohol.

A logical retrosynthetic approach would involve disconnecting the butanol side chain from the thiophene ring. This leads to a key intermediate, a 4-bromothiophene synthon, and a four-carbon side chain synthon. The hydroxyl group on the butanol side chain can be traced back to a ketone, suggesting a precursor like 4-(4-bromothiophen-2-yl)butan-2-one, which can be synthesized via Friedel-Crafts acylation or other coupling methods.

Classical Organic Synthesis Routes

Traditional organic synthesis provides a foundation for constructing this compound. These methods often rely on step-wise functionalization of the thiophene core and subsequent elaboration of the side chain.

Strategies for Butanol Side Chain Elaboration from Thiophene Precursors

The butanol side chain can be introduced onto a pre-functionalized thiophene ring. One common strategy involves the Grignard reaction. For instance, 2-bromo-4-lithiothiophene could react with an appropriate epoxide, such as propylene (B89431) oxide, to form the butanol side chain directly. Alternatively, a thiophene Grignard reagent can react with an aldehyde, like propanal, followed by another carbon addition.

Another approach is the acylation of a suitable thiophene derivative with a four-carbon acylating agent, such as butyryl chloride or butyric anhydride, under Friedel-Crafts conditions. The resulting ketone, 4-(thiophen-2-yl)butan-2-one, can then be selectively brominated and subsequently reduced to the target alcohol.

Selective Functionalization of the Thiophene Ring System

The thiophene ring is susceptible to electrophilic substitution, and the directing effects of existing substituents must be considered for selective functionalization. To achieve the desired 4-bromo-2-substituted pattern, the synthesis might start with a 2-substituted thiophene that directs bromination to the 4-position. Alternatively, starting with 2,4-dibromothiophene (B1333396) allows for selective reaction at one of the bromine atoms, leaving the other intact for later steps.

Control of Regioselectivity and Chemoselectivity in Multi-Step Synthesis

In a multi-step synthesis, controlling regioselectivity (where a reaction occurs on a molecule) and chemoselectivity (which functional group reacts) is paramount. slideshare.net For the synthesis of this compound, protecting groups may be necessary to prevent unwanted side reactions. For example, the hydroxyl group might be protected as a silyl (B83357) ether during a subsequent reaction on the thiophene ring to avoid its interference. The order of reactions is also critical. For instance, it is often more strategic to introduce the bromine atom at a later stage to avoid potential complications in earlier steps where it might react.

Modern Catalytic Approaches

Modern organic synthesis increasingly relies on catalytic methods, which often offer higher efficiency, selectivity, and milder reaction conditions compared to classical routes.

Palladium-Catalyzed Cross-Coupling Reactions for Bromothiophene Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly useful for functionalizing bromothiophenes. slideshare.netnih.govchemicalbook.comscitepress.orgrsc.org Reactions like the Suzuki, Stille, and Heck couplings can be employed to attach the butanol side chain or a precursor to the 4-bromothiophene core. nih.govnih.govresearchgate.netresearchgate.net

For instance, a Suzuki coupling could involve the reaction of a boronic acid derivative of the butanol side chain with 2,4-dibromothiophene, catalyzed by a palladium complex. nih.govnih.govsemanticscholar.org By carefully selecting the reaction conditions, such as the palladium catalyst, ligand, and base, it is possible to achieve selective coupling at the more reactive 2-position of the dibromothiophene, leaving the 4-bromo substituent untouched.

| Reaction Type | Reactants | Catalyst/Reagents | Product |

| Suzuki Coupling nih.govnih.govsemanticscholar.org | 2,4-Dibromothiophene, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-ol | Pd(PPh3)4, K2CO3 | This compound |

| Stille Coupling researchgate.net | 2,4-Dibromothiophene, Tributyl(4-oxobutan-2-yl)stannane | Pd(PPh3)4 | 4-(4-Bromothiophen-2-yl)butan-2-one |

| Heck Coupling | 2,4-Dibromothiophene, 3-Buten-2-ol | Pd(OAc)2, P(o-tolyl)3, Et3N | This compound |

These modern catalytic methods often provide a more direct and efficient route to the target molecule compared to classical multi-step syntheses.

Asymmetric Hydrogenation or Reduction for Chiral Induction at C-2 of the Butanol Moiety

The crucial step in producing enantiomerically enriched this compound is the asymmetric reduction of its corresponding ketone precursor, 4-(4-bromothiophen-2-yl)butan-2-one. This transformation establishes the chiral center at the C-2 position. Both chemical and biocatalytic methods are prominent in achieving high enantioselectivity.

Chemical Catalysis:

Asymmetric transfer hydrogenation and catalytic hydrogenation are powerful tools for the enantioselective reduction of prochiral ketones. researchgate.net Catalysts based on transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands, are frequently employed. For instance, ruthenium complexes with chiral diamine ligands have demonstrated high efficiency in the hydrogenation of a wide range of ketones. nih.gov

A common approach involves the use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, which can mediate the enantioselective reduction of ketones with borane (B79455) reagents. researchgate.net The enantioselectivity of these reactions can often be enhanced by modifying the catalyst structure and optimizing reaction parameters like temperature. For challenging substrates such as aliphatic ketones, modifications to the standard CBS protocol, for example, by using p-iodophenoxyborane, have been shown to improve enantiomeric excess (ee), particularly at lower temperatures. researchgate.net

Biocatalysis:

Enzymatic reduction offers a green and highly selective alternative to chemical catalysis. jcu.edu.au Ketoreductases (KREDs) from various microorganisms, including yeasts like Pichia and Candida, are known to reduce ketones to chiral alcohols with excellent enantiopurity and under mild reaction conditions. These reactions often utilize a co-substrate, such as glucose or isopropanol (B130326), for the regeneration of the necessary cofactor (NADH or NADPH). jcu.edu.au

For example, studies on the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol have demonstrated the efficacy of this approach. A newly isolated strain of Pichia jadinii was capable of producing (R)-1,3-butanediol with 100% ee and a yield of 85.1%. youtube.com Similarly, Candida krusei has been used for the same transformation, achieving high conversion rates and excellent enantioselectivity. nih.govuomphysics.net These examples highlight the potential for using whole-cell biocatalysts or isolated enzymes for the synthesis of chiral this compound.

Table 1: Examples of Asymmetric Reduction of Ketones Analogous to 4-(4-Bromothiophen-2-yl)butan-2-one

| Catalyst/Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Pichia jadinii HBY61 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 100% | 85.1% | researchgate.netyoutube.com |

| Candida krusei ZJB-09162 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 99.0% | 83.9% | nih.govuomphysics.net |

| Oxazaborolidine (from lactam alcohol 2 ) | Acetophenone | (S)-1-Phenylethanol | 95% | 88% | researchgate.net |

| p-I-PhO-oxazaborolidine 1e | Benzalacetone | (S)-4-Phenyl-3-buten-2-ol | 94% | 85% | researchgate.net |

Optimization of Reaction Conditions for Enhanced Yield and Efficiency

To maximize the yield and efficiency of the synthesis of this compound, several reaction parameters must be optimized. This includes the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants.

In catalytic reductions, the catalyst loading is a critical factor. Lowering the amount of catalyst without compromising yield or enantioselectivity is economically and environmentally beneficial. researchgate.net For instance, in some oxazaborolidine-catalyzed reductions, catalyst loadings as low as 0.3 mol% have been achieved through careful optimization of the reaction conditions. researchgate.net

The choice of solvent can also have a significant impact on the reaction outcome. In biocatalytic reductions, aqueous media are typically used, which is environmentally benign. In chemical catalysis, the polarity and coordinating ability of the solvent can influence the activity and selectivity of the catalyst. The use of biphasic systems or ionic liquids can sometimes facilitate product isolation and catalyst recycling.

Temperature is another key parameter. While higher temperatures can increase the reaction rate, they may negatively affect the selectivity, particularly in asymmetric reactions where the energy difference between the transition states leading to the different enantiomers can be small. researchgate.net Therefore, a careful balance must be struck to achieve both a reasonable reaction rate and high enantioselectivity.

Green Chemistry Principles in Synthetic Pathway Design

The application of green chemistry principles is increasingly important in the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. nih.gov The synthesis of this compound can be designed to be more sustainable by incorporating several green chemistry concepts.

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, particularly hydrogenations and biocatalytic reductions, are inherently more atom-economical than stoichiometric reductions that generate large amounts of waste.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. The use of water as a solvent in biocatalytic reductions is a prime example. nih.gov In chemical synthesis, the replacement of toxic solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether should be considered.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic reactions often proceed under mild conditions, making them an energy-efficient option. jcu.edu.au

Use of Renewable Feedstocks and Biocatalysis: While the thiophene core is typically derived from petrochemical sources, the use of biocatalysis for the asymmetric reduction step aligns with the principle of using renewable resources (enzymes) to perform chemical transformations.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-(4-Bromothiophen-2-yl)butan-2-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is employed for a comprehensive structural assignment.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides crucial information regarding the number, chemical environment, and neighboring protons for each unique proton in the molecule. The expected signals are assigned based on their chemical shifts (δ) in parts per million (ppm), integration values, and spin-spin coupling patterns (multiplicity).

The protons on the thiophene (B33073) ring are expected to appear as distinct signals in the aromatic region of the spectrum. The presence of the bromine atom at the C4 position of the thiophene ring influences the electronic environment and thus the chemical shifts of the adjacent protons. The protons of the butanol side chain will exhibit characteristic signals in the aliphatic region. The methyl group protons adjacent to the hydroxyl-bearing carbon will appear as a doublet, while the methine proton at C2 will be a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons. The methylene protons at C3 and C4 will also show complex splitting patterns due to coupling with their respective neighboring protons. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Thiophene-H3 | ~6.9-7.1 | d | 1H |

| Thiophene-H5 | ~6.8-7.0 | d | 1H |

| CH-OH (H-2) | ~3.7-3.9 | m | 1H |

| CH₂ (H-3) | ~1.7-1.9 | m | 2H |

| CH₂ (H-4) | ~2.8-3.0 | t | 2H |

| CH₃ (H-1) | ~1.2-1.4 | d | 3H |

| OH | Variable | br s | 1H |

d: doublet, t: triplet, m: multiplet, br s: broad singlet

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment.

The carbon atoms of the thiophene ring will resonate in the downfield region typical for aromatic carbons. The carbon atom bonded to the bromine (C4) will have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon atoms of the butanol side chain will appear in the upfield aliphatic region. The carbon bearing the hydroxyl group (C2) will be shifted downfield compared to the other aliphatic carbons due to the deshielding effect of the oxygen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Thiophene-C2 | ~145-150 |

| Thiophene-C3 | ~122-125 |

| Thiophene-C4 | ~110-115 |

| Thiophene-C5 | ~128-132 |

| C-2 (CH-OH) | ~65-70 |

| C-3 (CH₂) | ~40-45 |

| C-4 (CH₂) | ~30-35 |

| C-1 (CH₃) | ~20-25 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is instrumental in tracing the connectivity of the butanol side chain, for example, by showing correlations between the H-1 protons and the H-2 proton, between the H-2 proton and the H-3 protons, and between the H-3 protons and the H-4 protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity between different fragments of the molecule. For instance, it can confirm the attachment of the butanol side chain to the C2 position of the thiophene ring by showing a correlation between the H-4 protons of the side chain and the C2 and C3 carbons of the thiophene ring.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent and diagnostic feature would be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aliphatic and aromatic portions of the molecule would appear in the 3100-2850 cm⁻¹ region. The C-C stretching vibrations within the thiophene ring are expected in the 1600-1400 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol would be observed in the 1150-1050 cm⁻¹ region. Finally, the C-Br stretching vibration would give rise to a signal in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 3: Diagnostic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3600-3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2975-2850 | Strong |

| C=C Stretch (Thiophene) | 1600-1400 | Medium-Weak |

| C-O Stretch | 1150-1050 | Strong |

| C-Br Stretch | 600-500 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound, HRMS would provide the exact mass of the molecular ion ([M]⁺), confirming its chemical formula as C₈H₁₁BrOS.

Furthermore, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound would include the loss of a water molecule (M-18) from the molecular ion, alpha-cleavage adjacent to the oxygen atom (loss of a methyl or propylthiophene radical), and cleavage of the bond between the thiophene ring and the butanol side chain.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (relative to ⁷⁹Br) | Proposed Fragment |

| 249/251 | [M]⁺ (Molecular Ion) |

| 231/233 | [M - H₂O]⁺ |

| 205/207 | [M - C₂H₅O]⁺ |

| 171/173 | [C₄H₂BrS]⁺ (Bromothienyl cation) |

| 45 | [C₂H₅O]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the absorption of the bromothiophene chromophore.

Thiophene and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions. The presence of the bromine atom and the alkyl side chain will influence the position and intensity of these absorption maxima (λmax). It is anticipated that the compound will show a primary absorption band in the range of 230-260 nm. The butanol side chain itself does not have significant absorption in the near-UV or visible range. The UV-Vis spectrum is primarily used to confirm the presence of the thiophene ring system and can be useful for quantitative analysis.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) |

| π → π* | 230-260 |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for separating the components of a mixture, allowing for the quantification of the target compound and the detection of any impurities. For a chiral compound such as this compound, which has a stereocenter at the C2 position of the butanol chain, chromatographic methods are also essential for resolving and quantifying its enantiomers.

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The analysis involves injecting the sample into a gas chromatograph, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and a stationary phase coated on the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification.

For purity analysis, a high-resolution capillary column would be employed. The presence of any peaks other than the main peak for this compound would indicate the presence of impurities, such as starting materials, byproducts of the synthesis, or degradation products. The peak area percentage can provide a quantitative measure of the purity.

When coupled with a Mass Spectrometry (MS) detector (GC-MS), this technique provides not only retention time data but also the mass spectrum of the eluting compounds. The mass spectrum is generated by ionizing the molecules and then sorting the resulting fragments by their mass-to-charge ratio. This fragmentation pattern serves as a molecular fingerprint, allowing for the definitive identification of the main compound and the characterization of any impurities. For instance, the mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragments resulting from the cleavage of the butanol side chain and the bromothiophene ring. GC-MS is a sensitive method for detecting and identifying trace-level impurities that might not be visible by other techniques. nih.govresearchgate.net

To separate the enantiomers of this compound, a chiral GC column would be necessary. These columns contain a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which interacts diastereomerically with the enantiomers, leading to different retention times for the (R)- and (S)-enantiomers. researchgate.netresearchgate.net This allows for the determination of the enantiomeric ratio.

Table 1: Hypothetical GC and GC-MS Parameters for Analysis of this compound

| Parameter | Gas Chromatography (GC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | Chiral capillary column (e.g., Cyclodextrin-based) | High-resolution capillary column (e.g., DB-5ms) |

| Injector Temp. | ~250 °C | ~250 °C |

| Oven Program | Isothermal or temperature gradient (e.g., 100-250°C) | Temperature gradient to ensure separation |

| Carrier Gas | Helium or Hydrogen | Helium |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (e.g., Quadrupole) |

| Ionization Mode | N/A | Electron Ionization (EI) at 70 eV |

| Data Obtained | Retention times of enantiomers | Retention time and mass spectrum of each component |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile or stable for GC. sielc.com For purity assessment of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A UV detector would be suitable for detection, as the thiophene ring is a chromophore.

The primary application of HPLC for this compound, however, lies in the separation of its enantiomers to determine the enantiomeric excess (e.e.). This is achieved through Chiral HPLC, which utilizes a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral molecules, including those with alcohol functional groups. nih.govresearchgate.net

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These complexes have different stabilities, leading to different retention times for the (R)- and (S)-enantiomers. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. nih.gov

Table 2: Principles of Chiral HPLC for Enantiomeric Excess Determination

| Step | Description |

| Injection | The racemic or enantiomerically enriched sample of this compound is injected into the HPLC system. |

| Mobile Phase | A suitable mobile phase carries the sample to the chiral column. |

| Chiral Recognition | On the Chiral Stationary Phase (CSP), differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) occur with the (R)- and (S)-enantiomers. nih.gov |

| Separation | Due to the different strengths of interaction, one enantiomer is retained longer on the column than the other. |

| Detection | As the separated enantiomers elute from the column, they are detected (e.g., by a UV detector), resulting in two distinct peaks. |

| Quantification | The area under each peak is integrated to determine the ratio of the two enantiomers and calculate the enantiomeric excess (e.e.). |

X-ray Crystallography for Solid-State Structure and Absolute Configuration (if applicable)

X-ray Crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique is contingent upon the ability to grow a suitable single crystal of the compound. If a high-quality crystal of this compound can be obtained, X-ray diffraction analysis can provide a wealth of information. nih.govresearchgate.netuomphysics.net

The analysis involves irradiating the crystal with X-rays and measuring the diffraction pattern produced. This pattern is then used to calculate an electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This would confirm the connectivity of the atoms, the bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. tubitak.gov.trmdpi.com

Crucially, for a chiral compound, if the sample is enantiomerically pure and crystallizes in a non-centrosymmetric space group, X-ray crystallography can be used to determine its absolute configuration (i.e., whether it is the R or S enantiomer). researchgate.net This is typically achieved through the analysis of anomalous dispersion effects, often requiring the presence of a heavy atom like bromine, which is present in the target molecule. The determination of the absolute configuration is paramount for understanding its stereospecific interactions in biological systems or as a chiral building block in synthesis.

While no specific crystallographic data for this compound is publicly available, the general parameters that would be determined from such a study are well-established.

Table 3: Information Obtainable from a Successful X-ray Crystallography Study

| Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. mdpi.com |

| Space Group | The symmetry elements present in the crystal lattice. |

| Molecular Structure | Precise bond lengths, bond angles, and torsion angles. |

| Conformation | The three-dimensional shape adopted by the molecule in the solid state. |

| Intermolecular Interactions | Identification of hydrogen bonds, halogen bonds, or other non-covalent interactions that stabilize the crystal packing. |

| Absolute Configuration | Unambiguous assignment of the (R) or (S) configuration at the chiral center (C2). |

Reactivity and Transformation Pathways of 4 4 Bromothiophen 2 Yl Butan 2 Ol

Reactions of the Bromine Moiety on the Thiophene (B33073) Ring

The bromine atom attached to the thiophene ring is a key site for synthetic modification. Its reactivity is influenced by the electron-rich nature of the thiophene ring.

Nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the aromatic ring. libretexts.orgyoutube.com

In the case of 4-(4-Bromothiophen-2-yl)butan-2-ol, the thiophene ring itself is electron-rich, and it lacks the requisite strong electron-withdrawing substituents to activate the bromine atom for classical SNAr. Thiophene is known to be significantly more reactive than benzene (B151609) in nucleophilic substitutions, a phenomenon attributed to the ability of the sulfur atom to stabilize the intermediate through the involvement of its d-orbitals. uoanbar.edu.iq However, these reactions often still require activating groups, such as a nitro group, for the substitution to proceed efficiently. researchgate.net Without such activation, this compound is expected to be largely unreactive toward SNAr under standard conditions.

The bromine atom on the thiophene ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds under mild conditions. chemrxiv.org

Suzuki-Miyaura Coupling: This reaction pairs the bromothiophene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. chemrxiv.orgnih.gov This method is widely used for its functional group tolerance and the commercial availability of a vast array of boronic acids. mdpi.com Bromothiophenes are effective substrates for Suzuki-Miyaura coupling, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position. nih.govresearchgate.netnih.gov The reaction is typically catalyzed by palladium complexes like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. nih.govmdpi.comresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the bromothiophene with a terminal alkyne. wikipedia.org The process is generally co-catalyzed by palladium and copper complexes in the presence of a base. wikipedia.orgnih.govorganic-chemistry.org This method allows for the introduction of an alkynyl substituent onto the thiophene ring. researchgate.net The reactivity of aryl halides in Sonogashira coupling typically follows the order I > Br > Cl, making aryl bromides like this compound suitable substrates. wikipedia.org Copper-free Sonogashira protocols have also been developed and are effective for coupling bromothiophenes. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.com This reaction is known for its high functional group tolerance, as organozinc reagents are less reactive than many other organometallics. youtube.comorganic-chemistry.org The bromothiophene moiety can be effectively coupled with various alkyl-, aryl-, or vinylzinc reagents to form new C-C bonds. wikipedia.orgnih.gov The mechanism proceeds through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₃PO₄, Na₂CO₃) | Thiophene-Aryl/Vinyl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Thiophene-Alkynyl |

| Negishi | R-ZnX | Pd(0) or Ni(0) complex | Thiophene-Alkyl/Aryl |

The bromine atom can be selectively removed through reductive debromination. This can be achieved using various methods, including reduction with zinc powder in acetic acid, a common route for debrominating poly-brominated thiophenes. chemicalforums.com Catalytic hydrogenation is another pathway. While hydrogenation can reduce the thiophene ring itself under certain conditions, milder conditions can selectively cleave the carbon-bromine bond. rsc.orgthaiscience.info For instance, studies on benzothiophene (B83047) have shown that hydrogenation can occur on the thiophene ring, leading to dihydrobenzothiophene. thaiscience.infomdpi.comresearchgate.net The specific conditions would determine whether only debromination occurs or if hydrogenation of the thiophene ring also takes place.

Transformations Involving the Secondary Alcohol Functional Group

The secondary alcohol in the butanol side chain offers another site for chemical modification, independent of the thiophene ring's reactivity.

The secondary alcohol can be selectively oxidized to the corresponding ketone, 4-(4-bromothiophen-2-yl)butan-2-one. A variety of modern oxidation reagents are available that are chemoselective and operate under mild conditions, which is crucial to avoid side reactions involving the sensitive thiophene ring or the bromine atom. researchgate.netbham.ac.uk Thermodynamics generally favor the oxidation of secondary alcohols to ketones over the oxidation of primary alcohols to aldehydes. researchgate.net

Common reagents for this transformation include:

Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758). bham.ac.uk

Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine).

Dess-Martin periodinane (DMP) .

These reagents are known for their high selectivity for oxidizing alcohols to carbonyl compounds without affecting other functional groups like halides or aromatic rings. scribd.com Quinone-based catalyst systems with molecular oxygen have also been developed for the selective oxidation of secondary alcohols. google.com

Table 2: Potential Reagents for Selective Oxidation

| Reagent/System | Conditions | Product | Key Features |

|---|---|---|---|

| PCC or PDC | CH₂Cl₂ | Ketone | Mild, selective for aldehydes/ketones. bham.ac.uk |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Ketone | Avoids heavy metals, mild conditions. |

| Dess-Martin Periodinane | CH₂Cl₂ | Ketone | Neutral conditions, high efficiency. |

| Quinone/O₂ | Heat, O₂ atmosphere | Ketone | Environmentally friendly oxidant. google.com |

The secondary alcohol can be readily converted into other functional groups, such as esters and ethers, for further synthetic elaboration or as a means of protection.

Esterification: The alcohol can react with carboxylic acids (under Fischer esterification conditions), acyl chlorides, or anhydrides to form the corresponding esters. This is a standard transformation for alcohols.

Etherification: The formation of ethers can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

Protecting Groups: If reactions are planned at the thiophene ring that might be incompatible with the free hydroxyl group, the alcohol can be protected. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), which are easily installed and removed under specific conditions.

These transformations of the alcohol functional group are fundamental in organic synthesis and can be applied to this compound to create a diverse range of derivatives. siue.eduschoolwires.net

Dehydration Reactions to Alkenes and Subsequent Functionalization

The acid-catalyzed dehydration of this compound is a characteristic reaction of its secondary alcohol group. This elimination reaction typically proceeds through a carbocation intermediate, leading to the formation of a mixture of isomeric alkenes. The regioselectivity of this reaction is generally governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product.

In the case of this compound, protonation of the hydroxyl group by an acid catalyst (e.g., sulfuric acid or phosphoric acid) leads to the formation of a good leaving group (water). chemguide.co.ukyoutube.comlibretexts.orgkhanacademy.orglibretexts.orglibretexts.orgyoutube.comyoutube.com Subsequent loss of a water molecule generates a secondary carbocation at the C2 position of the butyl chain. chemguide.co.uklibretexts.org Deprotonation from an adjacent carbon atom then yields the alkene products.

Two primary alkene isomers are expected from this reaction:

4-(4-Bromothiophen-2-yl)but-1-ene : Formed by the removal of a proton from the C1 position.

4-(4-Bromothiophen-2-yl)but-2-ene : Formed by the removal of a proton from the C3 position. This product can exist as both (E) and (Z) stereoisomers due to the presence of the double bond. libretexts.orglibretexts.orgpearson.com

Following Zaitsev's rule, the more substituted but-2-ene isomers are expected to be the major products over the terminal but-1-ene. The exact ratio of these products can be influenced by the reaction conditions, such as the nature of the acid catalyst and the temperature.

The resulting alkenes, possessing a reactive carbon-carbon double bond, are valuable intermediates for further functionalization. They can undergo a variety of addition reactions, including:

Hydrogenation : Catalytic hydrogenation (e.g., using H₂/Pd-C) would saturate the double bond, yielding 2-(4-bromothiophen-2-yl)butane.

Halogenation : Addition of halogens (e.g., Br₂) would lead to the formation of dihaloalkanes.

Hydrohalogenation : The addition of hydrogen halides (e.g., HBr) would proceed via a carbocation intermediate, with the regioselectivity dictated by Markovnikov's rule.

Oxidation : The double bond can be cleaved oxidatively (e.g., using ozonolysis or KMnO₄) to yield carbonyl compounds, or converted to epoxides or diols.

Table 1: Predicted Products of the Dehydration of this compound and Their Potential Functionalization.

| Reactant | Reaction | Major Product(s) | Minor Product(s) | Subsequent Functionalization Product Example |

| This compound | Acid-Catalyzed Dehydration | (E/Z)-4-(4-Bromothiophen-2-yl)but-2-ene | 4-(4-Bromothiophen-2-yl)but-1-ene | 2-(4-Bromothiophen-2-yl)butane (via Hydrogenation) |

Note: The product distribution is predictive and based on established chemical principles. Experimental verification is required for precise ratios.

Electrophilic Aromatic Substitution on the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system and is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene. youtube.com However, the reactivity and regioselectivity of EAS reactions are significantly influenced by the existing substituents: the bromo group at the C4 position and the 2-hydroxybutyl group at the C2 position.

In thiophene, electrophilic attack preferentially occurs at the α-positions (C2 and C5) over the β-positions (C3 and C4) due to the greater stabilization of the intermediate carbocation (arenium ion). pearson.com In the case of this compound, the C2 and C4 positions are already substituted. The remaining open positions for substitution are C3 and C5.

The directing effects of the existing substituents must be considered:

2-(2-Hydroxybutyl) group : This alkyl group is an activating group and an ortho-, para- director. In the context of the thiophene ring, it directs incoming electrophiles to the C3 and C5 positions.

4-Bromo group : Halogens are deactivating groups but are also ortho-, para- directors. The bromo group at C4 would direct incoming electrophiles to the C3 and C5 positions.

Given that both substituents direct incoming electrophiles to the same available positions (C3 and C5), the substitution pattern will depend on the specific reaction conditions and the nature of the electrophile. The C5 position is generally more reactive in thiophenes. Therefore, electrophilic substitution is most likely to occur at the C5 position. Common EAS reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound.

| Reaction | Electrophile | Predicted Major Product |

| Nitration | NO₂⁺ | 4-(5-Nitro-4-bromothiophen-2-yl)butan-2-ol |

| Sulfonation | SO₃ | 5-(2-Hydroxybutyl)-3-bromothiophene-2-sulfonic acid |

| Bromination | Br⁺ | 4-(2,5-Dibromothiophen-2-yl)butan-2-ol |

| Friedel-Crafts Acylation | RCO⁺ | 4-(5-Acyl-4-bromothiophen-2-yl)butan-2-ol |

Note: These predictions are based on general principles of electrophilic aromatic substitution on substituted thiophenes. Actual outcomes may vary based on experimental conditions.

Stereochemical Implications in Reactivity and Product Formation

The presence of a chiral center at the C2 position of the butanol side chain in this compound introduces stereochemical considerations into its reactions. The starting material exists as a pair of enantiomers: (R)-4-(4-bromothiophen-2-yl)butan-2-ol and (S)-4-(4-bromothiophen-2-yl)butan-2-ol.

In the dehydration reaction, if the reaction proceeds through a planar carbocation intermediate (E1 mechanism), any stereochemical information from the starting alcohol would be lost, resulting in a racemic mixture of the alkene products. chemguide.co.uk However, if the reaction has any component of a concerted E2 mechanism, the stereochemistry of the starting alcohol could influence the ratio of the (E) and (Z) isomers of the 4-(4-bromothiophen-2-yl)but-2-ene product.

For reactions involving electrophilic aromatic substitution on the thiophene ring, the chiral center in the side chain is not directly involved in the reaction. Therefore, these reactions are expected to proceed with retention of the configuration at the C2 stereocenter. For example, the nitration of (R)-4-(4-bromothiophen-2-yl)butan-2-ol would be expected to yield (R)-4-(5-nitro-4-bromothiophen-2-yl)butan-2-ol.

If a new stereocenter is formed during a subsequent functionalization reaction of the alkene products, the stereochemical outcome will depend on the mechanism of the reaction and the presence of any chiral catalysts or reagents. For instance, the epoxidation of (E/Z)-4-(4-bromothiophen-2-yl)but-2-ene would result in the formation of new stereocenters, and without chiral control, a mixture of diastereomers would be expected.

Table 3: Stereochemical Considerations in the Reactions of this compound.

| Starting Material | Reaction | Product | Stereochemical Outcome |

| (R)- or (S)-4-(4-Bromothiophen-2-yl)butan-2-ol | Dehydration (E1) | (E/Z)-4-(4-Bromothiophen-2-yl)but-2-ene | Racemic (loss of stereochemistry) |

| (R)-4-(4-Bromothiophen-2-yl)butan-2-ol | Electrophilic Aromatic Substitution | (R)-4-(5-Substituted-4-bromothiophen-2-yl)butan-2-ol | Retention of configuration |

| (E/Z)-4-(4-Bromothiophen-2-yl)but-2-ene | Epoxidation | 2-(4-Bromothiophen-2-ylmethyl)-3-methyloxirane | Formation of a mixture of diastereomers |

Note: The stereochemical outcomes are predicted based on general reaction mechanisms. The actual stereoselectivity may be influenced by specific reaction conditions.

Computational and Theoretical Studies on 4 4 Bromothiophen 2 Yl Butan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic makeup of 4-(4-Bromothiophen-2-yl)butan-2-ol. These calculations provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By applying functionals such as B3LYP or CAM-B3LYP with basis sets like 6-311+G(d,p), the geometry of this compound can be optimized to its most stable energetic state. researchgate.net This optimized structure is crucial for accurately calculating electronic properties.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For thiophene (B33073) derivatives, DFT calculations have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. rsc.orgresearchgate.net In the case of this compound, the bromine atom and the butanol side chain would be expected to modulate the electronic properties of the thiophene ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Note: This data is hypothetical and serves to illustrate the typical output of DFT calculations for similar molecules.

For a more precise understanding of molecular orbitals, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. acs.orgresearchgate.net Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, such as CCSD(T), offer a higher level of accuracy compared to DFT for certain properties, albeit at a greater computational cost. acs.org

These high-level calculations can provide a more refined description of electron correlation effects, which are important for accurately predicting the energies and shapes of molecular orbitals. This detailed analysis is particularly valuable for understanding the subtle electronic effects of the bromo and butanol substituents on the thiophene ring system.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the dynamic behavior and conformational flexibility of this compound.

The butanol side chain of this compound can adopt various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. acs.orgacs.org By mapping the potential energy surface, an energy landscape can be constructed, revealing the preferred shapes of the molecule. This understanding is crucial as the conformation can significantly impact the molecule's reactivity and interactions with other molecules.

Computational methods are also powerful tools for predicting spectroscopic data, which can aid in the experimental characterization of new compounds. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net

These predicted spectra can be compared with experimental data to confirm the structure of this compound. Discrepancies between calculated and experimental values can also provide insights into intermolecular interactions or solvent effects.

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm, -OH) | 2.5 | 2.6 |

| ¹³C NMR Chemical Shift (ppm, C-Br) | 110.2 | 111.5 |

| IR Frequency (cm⁻¹, C-Br stretch) | 650 | 655 |

Note: This data is hypothetical and illustrates the principle of comparing calculated and experimental spectroscopic parameters.

Analysis of Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

From the HOMO and LUMO energies obtained through DFT calculations, several chemical reactivity descriptors can be derived. researchgate.net These descriptors provide a quantitative measure of a molecule's reactivity.

Chemical Hardness (η): This is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap (η = (E_LUMO - E_HOMO) / 2). A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Electronegativity (χ): This describes the molecule's ability to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies (χ = -(E_HOMO + E_LUMO) / 2).

Electrophilicity Index (ω): This global reactivity index quantifies the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors are valuable for predicting how this compound might behave in chemical reactions. nih.gov

Table 3: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.81 |

| Electronegativity (χ) | 4.04 |

| Electrophilicity Index (ω) | 2.90 |

Note: This data is hypothetical and derived from the values in Table 1.

Elucidation of Reaction Mechanisms and Transition State Analysis

The elucidation of reaction mechanisms and the analysis of transition states for reactions involving this compound can be effectively carried out using quantum chemical methods. Density Functional Theory (DFT) is a prominent tool for investigating the geometries and energies of reactants, products, and transition states. vub.be

Theoretical investigations into the reaction pathways of similar molecules, such as the oxidation of alcohols or reactions involving halogenated heterocycles, provide a blueprint for how this compound might behave. For instance, in reactions like the oxidation of the butanol side chain, computational models can map out the potential energy surface, identifying the most favorable reaction coordinate.

The presence of the 4-bromothiophene moiety is expected to significantly influence reaction energetics. The bromine atom, being an electron-withdrawing group, can stabilize transition states in certain enzymatic and chemical reactions. acs.org This stabilization can lower the activation energy and thus increase the reaction rate.

Table 1: Hypothetical Activation Energies for a Model Reaction

The following table presents hypothetical activation energies (Ea) for a model oxidation reaction of the alcohol group, comparing the unsubstituted thiophene analogue with this compound. This data is illustrative and based on general principles of substituent effects.

| Compound | Activation Energy (kcal/mol) in Gas Phase | Activation Energy (kcal/mol) in Polar Solvent |

| 4-(Thiophen-2-yl)butan-2-ol | 25.8 | 23.5 |

| This compound | 23.1 | 20.9 |

This table is generated for illustrative purposes based on established chemical principles.

Transition state theory is fundamental to these analyses. chemrxiv.org The geometry of a transition state for a reaction involving the butanol side chain would likely show a partially formed or broken bond. For example, in a dehydration reaction, the C-O bond of the alcohol would be elongated, and a new C=C double bond would be in the process of forming. The computational identification of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. chemrxiv.org

Solvent Effects on Molecular Properties and Reactivity

The solvent environment can have a profound impact on the molecular properties and reactivity of this compound. Computational studies can model these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant. chemrxiv.org

The polarity of the solvent is a key factor. Studies on other thiophene-containing molecules have shown that increasing solvent polarity can lead to a red-shift in emission spectra, indicating a change in the electronic structure and a greater stabilization of the excited state. acs.org For this compound, a polar solvent would likely stabilize the molecule through dipole-dipole interactions, particularly around the hydroxyl group and the polarizable bromothiophene ring.

This stabilization can also affect reactivity. For reactions that proceed through a polar transition state, a polar solvent will lower the activation energy, thereby accelerating the reaction rate. Conversely, for reactions with non-polar transition states, a polar solvent might hinder the reaction.

Table 2: Predicted Solvatochromic Shift in UV-Vis Absorption

This table illustrates the hypothetical effect of solvent polarity on the maximum absorption wavelength (λmax) of this compound, a phenomenon known as solvatochromism.

| Solvent | Dielectric Constant | Predicted λmax (nm) |

| Hexane | 1.9 | 265 |

| Dichloromethane (B109758) | 8.9 | 272 |

| Ethanol | 24.6 | 278 |

| Water | 80.1 | 285 |

This table is generated for illustrative purposes based on observed trends in similar compounds. acs.org

The choice of computational method and basis set is crucial for accurately predicting solvent effects. For instance, continuum solvent models like the Polarizable Continuum Model (PCM) are widely used for their computational efficiency while still providing reliable results for many applications. chemrxiv.org

Synthesis and Investigation of Analogues and Derivatives of 4 4 Bromothiophen 2 Yl Butan 2 Ol

Design and Synthesis of Structurally Modified Thiophene (B33073) Derivatives

The synthesis of 4-(4-bromothiophen-2-yl)butan-2-ol typically proceeds through the reduction of its corresponding ketone precursor, 4-(4-bromothiophen-2-yl)butan-2-one. This ketone can be prepared via several synthetic routes, often involving Friedel-Crafts acylation or coupling reactions. The structural modification of the thiophene ring is a key strategy to modulate the electronic and physical properties of the final molecule.

Analogues of this compound can be designed by altering the substitution pattern on the thiophene ring. For instance, the position of the bromine atom can be shifted to the 5-position, or it can be replaced by other functional groups. The introduction of various substituents, such as alkyl, aryl, or electron-withdrawing/donating groups, on the thiophene nucleus can be achieved through established synthetic methodologies like the Gewald reaction or palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. nih.govorganic-chemistry.org These reactions allow for the systematic introduction of diverse chemical moieties, leading to a library of structurally varied thiophene derivatives.

For example, the Suzuki coupling reaction can be employed to couple 2,5-dibromothiophene (B18171) with an appropriate boronic acid, followed by further functionalization to introduce the butanol side chain. nih.gov This approach offers a versatile platform for creating a range of analogues with different substituents on the thiophene ring, enabling a systematic study of their properties.

Exploration of Variations in the Butanol Side Chain

Standard organic synthesis techniques can be employed to create these variations. For instance, homologous series can be synthesized by using different starting materials to lengthen or shorten the alkyl chain. Branching can be introduced by using appropriately substituted precursors. Furthermore, the hydroxyl group of the butanol moiety can be converted into other functional groups, such as esters or ethers, to further tune the compound's properties. The synthesis of such derivatives often involves the reaction of the parent alcohol with acyl chlorides or alkyl halides in the presence of a suitable base.

Comparative Studies on Reactivity, Stability, and Spectroscopic Features of Analogues

A comparative analysis of the reactivity, stability, and spectroscopic characteristics of the synthesized analogues is crucial for understanding their chemical behavior. The presence of different substituents on the thiophene ring and variations in the butanol side chain can influence the electron density distribution within the molecule, thereby affecting its reactivity towards electrophilic or nucleophilic attack.

The stability of these compounds can be assessed under various conditions, such as exposure to heat, light, or chemical reagents. For example, the stability of thiophene-based materials is a key consideration for their application in organic electronics. nih.gov

Spectroscopic techniques provide invaluable information about the structure and electronic properties of the synthesized analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of the synthesized compounds. The chemical shifts and coupling constants of the protons and carbons in the thiophene ring and the butanol side chain provide detailed information about the connectivity of the atoms and the electronic environment of the different parts of the molecule. For instance, the chemical shifts of the thiophene protons are sensitive to the nature and position of the substituents on the ring. docbrown.infodocbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The characteristic absorption bands for the hydroxyl group (O-H stretch), the thiophene ring (C-S and C=C stretching vibrations), and the C-Br bond can be used to confirm the successful synthesis of the target molecules and their derivatives.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, further confirming their identity.

A systematic comparison of the spectroscopic data across a series of analogues can reveal trends related to the structural modifications.

Structure-Property Relationship Studies for Non-Biological Applications

Understanding the relationship between the molecular structure of these thiophene derivatives and their macroscopic properties is essential for designing materials with specific non-biological applications. The unique geometry of the 2,5-disubstituted thiophene moiety, with an exocyclic bond angle of approximately 148°, is intermediate between that of 1,4-phenylene (180°) and 1,3-phenylene (120°). This structural feature can be exploited to create polymers with improved processing characteristics and desirable crystalline and liquid crystalline properties. dtic.mil

Polymer Science: Thiophene-containing polymers are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), due to their semiconducting properties. The introduction of this compound and its analogues as monomers or side chains in polymers can influence properties like solubility, processability, and the final morphology of the polymer films. The nature of the substituents on the thiophene ring and the butanol side chain can be systematically varied to tune the electronic properties, such as the HOMO/LUMO energy levels, and thereby optimize the performance of the resulting electronic devices. acs.org

Liquid Crystals: The rigid, aromatic core of the thiophene ring, combined with flexible side chains, makes these compounds potential candidates for liquid crystalline materials. The self-assembly of such molecules can lead to ordered structures with anisotropic properties, which are valuable for applications in displays and sensors. The variation of the butanol side chain, in particular, can be used to control the mesophase behavior and the temperature range of the liquid crystalline phases. nih.gov

By systematically synthesizing and characterizing a library of analogues of this compound, researchers can establish clear structure-property relationships. This knowledge can then be used to rationally design new materials with tailored properties for a wide range of non-biological applications.

Potential Applications in Non Biological Advanced Materials and Specialty Chemicals

Role as a Monomer or Building Block in Polymer Chemistry

The structure of 4-(4-bromothiophen-2-yl)butan-2-ol allows it to function as a monomer or a key building block in the synthesis of novel polymers. The presence of the thiophene (B33073) ring, a common component in conducting polymers, and the reactive bromine atom, which can participate in various polymerization reactions like cross-coupling, are crucial. The hydroxyl group also offers a site for modification or for initiating polymerization.

Application in Optoelectronic and Electronic Materials (e.g., organic semiconductors, OLEDs)

Thiophene-containing compounds are widely researched for their potential in organic electronics due to their electron-rich nature, which facilitates charge transport. While direct applications of this compound in optoelectronic devices are not extensively documented, its derivatives are of significant interest. The bromo-functionalized thiophene moiety can be utilized to synthesize more complex conjugated systems, which are the active components in organic light-emitting diodes (OLEDs) and organic semiconductors. The butanol side chain can also influence the solubility and morphology of the resulting materials, which are critical factors for device performance.

Utility as a Precursor for Novel Ligands or Catalysts

The dual functionality of this compound makes it a valuable precursor for the synthesis of new ligands used in catalysis. The thiophene ring can coordinate with metal centers, and the hydroxyl group can be modified to create bidentate or tridentate ligands. The bromine atom provides a reactive handle for further functionalization, allowing for the fine-tuning of the electronic and steric properties of the resulting ligand to enhance the activity and selectivity of a catalyst.

Integration into Chemical Sensors or Biosensors Development

The thiophene unit within this compound is a key element for its potential use in sensor technology. Polymers and materials containing thiophene can exhibit changes in their electrical or optical properties upon interaction with specific analytes. The compound can be functionalized through its bromine or hydroxyl groups to introduce specific recognition sites for target molecules, forming the basis of a chemical sensor. The inherent conductivity of polythiophene-based materials can be modulated by the binding of an analyte, leading to a detectable signal.

Use in Fine Chemical Synthesis (excluding pharmaceuticals and agrochemicals)

Beyond its role in materials science, this compound serves as a versatile intermediate in the synthesis of other fine chemicals. The bromine atom can be readily displaced or used in coupling reactions to build more complex molecular architectures. The secondary alcohol can be oxidized to a ketone or undergo other transformations to introduce new functionalities. These characteristics allow it to be a starting material for a range of specialty chemicals used in various industries, excluding the pharmaceutical and agrochemical sectors.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of thiophene (B33073) derivatives has traditionally relied on classical condensation reactions, which can sometimes be inefficient or require harsh conditions. nih.gov The future of synthesizing 4-(4-Bromothiophen-2-yl)butan-2-ol and related structures will undoubtedly focus on the principles of green chemistry. This involves the development of methods that are more atom-economical, utilize less hazardous reagents, and operate under milder conditions. nih.govrsc.org

Key areas of development include:

Metal-Free Synthesis: A significant push is being made to develop synthetic routes that avoid the use of heavy metals, which can be toxic and difficult to remove from the final product. nih.gov For thiophenes, methods using elemental sulfur or potassium sulfide (B99878) as the sulfur source are gaining traction. nih.govorganic-chemistry.org These approaches reduce metal contamination and align with green chemistry principles.

Catalytic C-H Functionalization: Direct C-H functionalization of the thiophene ring is a powerful strategy for introducing new substituents without the need for pre-functionalized starting materials. nih.gov This atom-economical approach could be used to synthesize precursors to this compound or to further derivatize the molecule itself.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including better control over reaction parameters, improved safety, and easier scalability. Applying flow chemistry to the synthesis of thiophene derivatives can lead to higher yields and purity.

Use of Greener Solvents: The replacement of traditional volatile organic solvents with more environmentally friendly alternatives, such as ionic liquids or deep eutectic solvents, is a key aspect of sustainable synthesis. nih.govrsc.org Research into the solubility and reactivity of this compound in these novel solvent systems could open up new, greener synthetic pathways.

| Synthetic Strategy | Description | Potential Advantage for this compound Synthesis |

| Metal-Free Reactions | Utilizes non-metallic reagents to construct the thiophene ring. nih.gov | Reduces toxic metal waste and simplifies purification. |

| C-H Functionalization | Directly converts C-H bonds to C-C or C-X bonds on the thiophene ring. nih.gov | Offers a more direct and atom-economical route to substituted thiophenes. |

| Flow Chemistry | Reactions are performed in a continuous stream rather than a flask. | Provides better control, safety, and scalability for industrial production. |

| Green Solvents | Employs environmentally benign solvents like ionic liquids. rsc.org | Reduces the environmental impact of the synthetic process. |

Integration of Artificial Intelligence and Machine Learning in Synthesis Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research. researchgate.net These powerful computational tools can be leveraged to accelerate the discovery and development of new molecules and materials based on the this compound scaffold.

Emerging applications in this area include:

Retrosynthesis Planning: AI-powered tools can analyze the structure of a target molecule and propose a series of reactions to synthesize it, drawing from vast databases of known chemical transformations. nih.govacs.org This can help chemists design more efficient and novel synthetic routes to complex derivatives of this compound.

Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of molecules based on their structure. researchgate.net This would allow for the in-silico screening of virtual libraries of compounds derived from this compound to identify candidates with desired characteristics, such as specific electronic properties for materials science applications. A recent study demonstrated the use of ML models to accurately predict the high-pressure density of various thiophene derivatives, highlighting the potential for reliable property prediction. researchgate.net

Reaction Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize by-products. This can significantly reduce the time and resources required for experimental optimization.

Exploration of Unconventional Reactivity Patterns

While the typical reactivity of thiophenes, such as electrophilic substitution at the C5 position, is well-established, future research will likely focus on exploring less conventional reaction pathways. wikipedia.orgyoutube.com This could lead to the discovery of novel transformations and the synthesis of previously inaccessible molecules.

Areas for exploration include:

Catalyst-Controlled Regioselectivity: The development of new catalyst systems can allow for the selective functionalization of specific positions on the thiophene ring that are not typically favored. nih.gov For this compound, this could enable selective reactions at the C3 or C5 positions, providing access to a wider range of isomers.

Activation of the C-Br Bond: The bromine atom on the thiophene ring is a versatile handle for cross-coupling reactions. Exploring novel coupling partners and reaction conditions can lead to the synthesis of a diverse array of conjugated materials.

Side-Chain Modification: The butanol side chain offers opportunities for further functionalization. For example, the hydroxyl group could be oxidized to a ketone or converted to other functional groups, leading to new classes of thiophene derivatives with different properties.

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the mechanism of a chemical reaction is crucial for its optimization and control. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and pathways. spectroscopyonline.comyoutube.com

Techniques that will be instrumental in studying the synthesis and reactions of this compound include:

In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can provide detailed structural information about molecules in solution. In-situ NMR allows for the direct observation of the formation of products and the disappearance of reactants, as well as the detection of transient intermediates. cardiff.ac.uk

In-Situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring changes in functional groups during a reaction. spectroscopyonline.com They can be used to track the progress of a reaction and to identify key reaction intermediates.